5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione
Description
5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a tetrahydrobenzothiophene system. The dithione moiety (two sulfur atoms at positions 2 and 4 of the pyrimidine ring) distinguishes it from oxygen-containing analogs (e.g., diones). The compound has been explored for antimicrobial, antiviral, and anticancer applications due to its ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S3/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h1-4H2,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLZZNSIZFIULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)NC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357010 | |
| Record name | 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37471-07-1 | |
| Record name | 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Gewald-Cyclization-Thionation
A streamlined approach combines the Gewald reaction, cyclization, and thionation in a single pot using thiourea as the sulfur source. This method reduces purification steps but yields a lower overall output (45–50%) due to intermediate side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclization and thionation steps, improving yields to 70% while reducing reaction times by 60%.
Challenges and Optimization
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Chlorination Efficiency : Excess POCl₃ (>3 equiv.) is required to prevent mono-chlorination byproducts.
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Thionation Selectivity : H₂S offers better regioselectivity compared to Lawesson’s reagent, which may over-thionate adjacent carbonyl groups.
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Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization rates but complicate downstream thionation due to solubility issues .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thieno[2,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloroethane or dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including 5,6,7,8-tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione.
- Mechanism of Action : The compound exhibits microtubule depolymerizing activity which is crucial for inhibiting cancer cell proliferation. For instance, one study demonstrated that a derivative of this compound caused significant microtubule depolymerization at concentrations as low as 10 µM and had an IC50 value (the concentration required to inhibit cell proliferation by 50%) of 9.0 nM against the MDA-MB-435 cancer cell line .
- Comparative Potency : The compound was found to be more potent than other related structures. Specifically, it was reported that the presence of sulfur in the structure enhances its biological activity compared to nitrogen-containing analogs .
Antibacterial Activity
In addition to its anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown promising antibacterial effects.
Synthesis and Derivatives
The synthesis of this compound involves several steps and can be modified to produce various derivatives with enhanced biological properties.
Synthesis Example
One method involves the reaction of N,N'-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)methanediamine with oxalyl chloride in the presence of pyridine. This reaction yields a series of biologically active molecules suitable for further pharmacological evaluation .
Case Study 1: Antiproliferative Effects
A series of compounds derived from thieno[2,3-d]pyrimidines were evaluated for their antiproliferative effects. The lead compound demonstrated a significant ability to inhibit cancer cell growth through microtubule destabilization. This case study illustrates the potential for developing new cancer therapies based on structural modifications of thieno[2,3-d]pyrimidines .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on various thieno[2,3-d]pyrimidine derivatives revealed that modifications such as substituting sulfur for nitrogen significantly enhance biological activity. This finding underscores the importance of molecular structure in drug design and development .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione involves its interaction with specific molecular targets. For instance, some derivatives have been identified as inhibitors of the AKT1 kinase, which plays a crucial role in cell survival and proliferation pathways . The compound’s ability to inhibit this kinase can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related derivatives with variations in the pyrimidine ring substituents and fused ring systems. Key analogues include:
Reactivity Trends :
- Dithiones undergo faster alkylation and glycosylation than diones due to sulfur’s higher nucleophilicity .
- Amino-substituted derivatives (e.g., ) show enhanced stability in physiological conditions compared to thiolated analogs .
Mechanistic Insights :
- Dithiones likely inhibit microbial growth via disruption of cysteine proteases or thioredoxin reductase systems .
- Anti-inflammatory activity correlates with thiol-mediated COX-2 inhibition .
Physicochemical Properties
| Property | Target Compound | 2,4-Dione Analogue | 4-Amino-2-thione |
|---|---|---|---|
| Melting Point | 261–263°C | 166–168°C | 198–200°C |
| Solubility | Low in water | Moderate in DMSO | High in polar solvents |
| LogP | 3.1 (calculated) | 2.4 | 1.8 |
Key Observations :
- Dithiones exhibit lower aqueous solubility due to sulfur’s hydrophobicity.
- Amino-substituted derivatives (e.g., ) show improved solubility, aiding bioavailability .
Biological Activity
5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
- Molecular Formula : C10H10N2S3
- Molecular Weight : 254.39 g/mol
- CAS Number : 37471-07-1
This compound belongs to the thieno[2,3-d]pyrimidine class known for various pharmacological activities.
Anti-inflammatory Activity
Research has demonstrated that derivatives of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibit potent anti-inflammatory properties. A study indicated that compounds such as A2 , A6 , and B7 significantly inhibited the secretion of inflammatory cytokines TNF-α and IL-6 in RAW264.7 macrophages without cytotoxic effects. These compounds also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammation pathways .
The mechanism underlying this activity involves the inhibition of the NF-κB and MAPK signaling pathways. Specifically, these compounds prevent the nuclear translocation of NF-κB p65 by inhibiting the degradation of IκBα and p50 .
Antitumor Activity
Compounds related to this class have shown potential as anticancer agents. For instance, tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines have been reported to inhibit cancer cell proliferation in various models. The structural modifications in these compounds can enhance their binding affinity to target proteins involved in tumor growth .
Case Studies
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Study on Inflammatory Response :
- In a controlled experiment using rat models with paw edema induced by carrageenan, compound A6 exhibited anti-inflammatory effects comparable to indomethacin (a standard anti-inflammatory drug). The reduction in paw swelling was statistically significant (p < 0.01) when treated with 10 μM concentrations of the compound .
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Cytokine Secretion Analysis :
- ELISA assays demonstrated that treatment with compounds A2 , A6 , and B7 led to a dose-dependent decrease in TNF-α and IL-6 levels from macrophage cultures stimulated with LPS (lipopolysaccharide). The results indicated that these compounds could effectively modulate inflammatory responses at cellular levels .
Structure-Activity Relationship (SAR)
The effectiveness of these compounds can be attributed to their structural characteristics. Modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can enhance biological activity:
| Compound | Modifications | Anti-inflammatory Activity |
|---|---|---|
| A1 | Carbonyl substitution | Improved binding to cytokines |
| A2 | Chloromethyl group at position 2 | Enhanced activity compared to A1 |
| B7 | Naphthyl group at position 3 | Superior activity due to π–π interactions |
These modifications suggest that careful structural optimization can lead to more potent anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of azomethine intermediates (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives) with aldehydes. Key steps include refluxing in ethanol for azomethine formation, followed by heterocyclization in glacial acetic acid with DMSO as a catalyst under reflux (60–120 minutes). Yields exceeding 70% are achievable with rigorous temperature control and stoichiometric precision . Purification via recrystallization from acetic acid or cold sodium chloride solutions ensures product homogeneity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fused thieno-pyrimidine core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like dithione (C=S) stretches at ~1200–1250 cm⁻¹. High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) monitor reaction progress, while X-ray crystallography (where applicable) resolves stereochemical ambiguities .
Q. How are preliminary biological activities (e.g., enzyme inhibition) evaluated for this compound?
- Methodological Answer : In vitro assays using tyrosinase or Plasmodium falciparum cultures are standard. For tyrosinase inhibition, compounds are incubated with mushroom tyrosinase and L-DOPA, measuring dopachrome formation spectrophotometrically at 475 nm. IC₅₀ values are calculated using dose-response curves, with positive controls like kojic acid . Antiplasmodial activity is assessed via parasite lactate dehydrogenase (pLDH) assays, comparing growth inhibition to chloroquine .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationships (SAR) when modifying substituents at the 2-position?
- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with electron-donating (e.g., hydroxyl, methoxy) or electron-withdrawing (e.g., nitro, halogens) groups. For example, 2-(3,5-di-tert-butyl-4-hydroxyphenyl) derivatives exhibit enhanced tyrosinase inhibition (IC₅₀ = 1.2 µM) due to improved hydrophobic interactions in the enzyme’s active site. Computational tools like molecular electrostatic potential (MEP) maps and Hammett constants rationalize electronic effects . Conflicting data (e.g., reduced activity with bulky substituents) are resolved by docking simulations to assess steric clashes .
Q. How are molecular docking studies designed to predict binding modes of this compound with target enzymes like tyrosinase?
- Methodological Answer : Docking workflows use crystal structures of target enzymes (e.g., PDB ID 2Y9X for tyrosinase). Ligand structures are optimized with density functional theory (DFT) at the B3LYP/6-31G* level. Docking software (AutoDock Vina or Glide) applies flexible ligand sampling, with binding affinities validated via free-energy perturbation (FEP) or molecular dynamics (MD) simulations. Critical interactions (e.g., hydrogen bonds with His263, π-π stacking with Phe264) are quantified using PyMOL or Maestro .
Q. What analytical approaches identify and mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts like oxidized sulfones or incomplete cyclization adducts are detected via LC-MS or GC-MS. For example, over-refluxing in acetic acid may generate sulfoxide derivatives, which are minimized by strict reaction time control (≤90 minutes). Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) isolates pure products, while kinetic studies optimize reagent addition rates to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
